Allithiamine

Vue d'ensemble

Description

Allithiamine is an aminopyrimidine.

Applications De Recherche Scientifique

Gestion du diabète

L'allithiamine a été étudiée pour son potentiel à atténuer le dysfonctionnement endothélial induit par l'hyperglycémie, une complication fréquente du diabète. Des recherches indiquent que l'this compound peut supprimer l'augmentation des produits de glycation avancée (AGE) et réduire les changements pro-inflammatoires, ce qui en fait un composé prometteur pour la gestion des complications liées au diabète .

Propriétés antioxydantes

Des études suggèrent que l'this compound exerce un puissant effet antioxydant. Cette propriété est bénéfique pour réduire le stress oxydatif, qui est impliqué dans diverses maladies chroniques, notamment les maladies cardiovasculaires et certains types de cancer .

Effets anti-inflammatoires

L'this compound a montré la capacité anti-inflammatoire la plus puissante parmi les dérivés de la thiamine. Elle inhibe la production de cytokines pro-inflammatoires et pourrait être utilisée pour soulager l'inflammation dans des conditions telles que la septicémie .

Modulation du système immunitaire

Dans le contexte de la réponse immunitaire, l'this compound a été observée pour moduler le flux métabolique pendant l'activation des cellules dendritiques. Cette modulation joue un rôle dans le contrôle de la réponse immunitaire, ce qui pourrait être bénéfique dans le traitement de la septicémie et d'autres états hyper-inflammatoires .

Régulation métabolique

L'this compound affecte les voies métaboliques en inhibant l'accumulation de citrate induite par le glucose. Cet effet sur la régulation métabolique est essentiel pour son action anti-inflammatoire et pourrait avoir des implications thérapeutiques pour les troubles métaboliques .

Potentiel nutraceutique

Compte tenu de ses effets biologiques, l'this compound pourrait être considérée comme un nutraceutique ayant le potentiel de cibler la pathogenèse du diabète sucré et d'autres maladies métaboliques. Son rôle dans les nutraceutiques pourrait être étendu pour améliorer les résultats de santé dans diverses conditions .

Mécanisme D'action

Target of Action

Allithiamine, also known as Thiamin-allyl-disulfid, targets the pyruvate dehydrogenase complex (PDC) . PDC plays a crucial role in glucose and energy metabolism . This compound also targets dendritic cells , modulating their metabolic flux during activation .

Mode of Action

This compound interacts with its targets by acting as a coactivator of the PDC . This promotes the conversion of cytosolic pyruvate to mitochondrial acetyl-CoA, inhibiting the decomposition of pyruvate into lactic acid . In dendritic cells, this compound inhibits the lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a role in the cellular respiration and oxidation of fatty acids . It also participates in energy production in the mitochondria and protein synthesis . This compound significantly inhibits glucose-driven citrate accumulation , which is a key component of the citric acid cycle.

Pharmacokinetics

The pharmacokinetics of this compound are unique. Although it strongly increases thiamine levels in blood and liver, it has no significant effect in the brain . This suggests that this compound may have a different absorption mechanism and pharmacological profile than other thiamine derivatives .

Result of Action

The action of this compound results in several molecular and cellular effects. It has been found to alleviate hyperglycaemia-induced endothelial dysfunction due to its potent antioxidant and anti-inflammatory effect .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of enzymes found in garlic can convert thiamine to this compound . Furthermore, the compound’s action may be affected by the individual’s nutritional status, as high doses of glucose in malnourished people can result in acute thiamine deficiency .

Propriétés

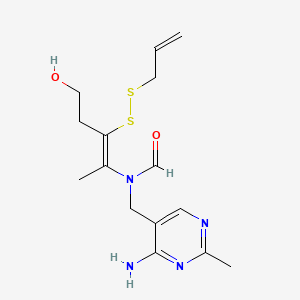

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(prop-2-enyldisulfanyl)pent-2-en-2-yl]formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2S2/c1-4-7-22-23-14(5-6-20)11(2)19(10-21)9-13-8-17-12(3)18-15(13)16/h4,8,10,20H,1,5-7,9H2,2-3H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCAVNGLACHSRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70903716 | |

| Record name | Allithiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554-44-9 | |

| Record name | Allithiamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allithiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

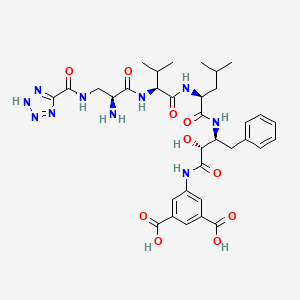

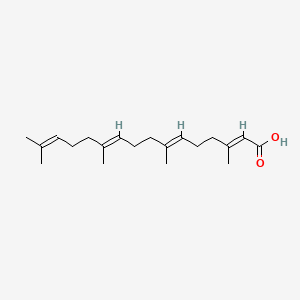

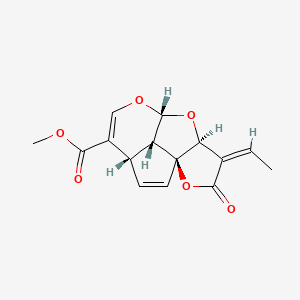

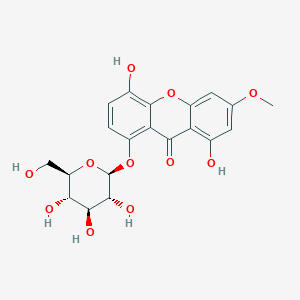

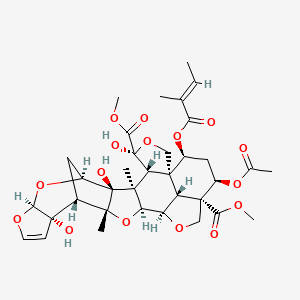

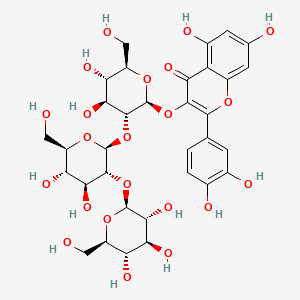

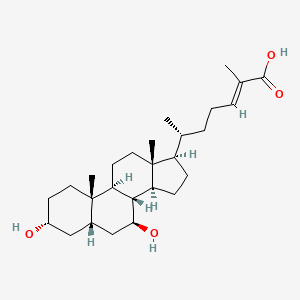

Feasible Synthetic Routes

A: Research suggests that the disulfide bond in allithiamine and its analogs plays a crucial role in their biological activity, potentially by interacting with intracellular thiols like thioredoxin and glutathione, ultimately affecting cellular redox balance [, ].

A: Studies have shown that this compound can attenuate inflammation. For instance, it significantly inhibited LPS-induced pro-inflammatory cytokine production and maturation in dendritic cells []. This anti-inflammatory effect might be linked to its modulation of metabolic flux during immune cell activation [].

ANone: The molecular formula of this compound is C19H28N4O3S2, and its molecular weight is 424.58 g/mol.

A: Yes, researchers have used polarography to investigate the electrochemical behavior of this compound []. Additionally, gas chromatography coupled with mass spectrometry has been utilized to analyze and quantify this compound in various samples, such as garlic extracts [].

A: this compound is known to be unstable in its pure form [], particularly under alkaline conditions, where its synthetic rates increase rapidly [].

ANone: While this compound itself is not known to exhibit direct catalytic properties, its presence can influence enzymatic reactions. Research on the catalytic activity of this compound is limited.

ANone: While the provided research papers don't directly involve computational studies on this compound, such techniques could be valuable for understanding its interaction with biological targets and predicting its properties.

A: Studies on the SAR of this compound have primarily focused on the disulfide bond and its importance for biological activity [, ]. Synthesizing various analogs with different alkyl chains attached to the disulfide bond could provide further insights into its SAR.

A: Encapsulation techniques and the development of suitable delivery systems could potentially improve the stability and bioavailability of this compound [, ].

A: Research indicates that orally administered this compound is readily absorbed and leads to a rapid increase in thiamine activity in various tissues, including blood, red blood cells, cerebrospinal fluid, and urine [].

A: Studies have shown that this compound exhibits superior absorption and utilization compared to water-soluble thiamine salts, particularly in individuals with thiamine deficiency, such as alcoholics [, ].

A: Yes, several clinical trials have investigated the effects of this compound, primarily in the context of diabetic polyneuropathy [, ]. Results indicate that benfotiamine, a synthetic this compound, shows promising effects in improving neuropathy symptoms [, ].

ANone: There is limited information available regarding resistance mechanisms specifically associated with this compound.

A: Researchers are exploring targeted drug delivery approaches to enhance the therapeutic efficacy of this compound. Encapsulation in liposomes or nanoparticles could improve its delivery to specific tissues and cells [, ].

A: this compound was discovered in Japan in 1951 by Fujiwara et al. during their research on the thiamine-masking effect of garlic [].

A: Early studies demonstrated that this compound exhibited greater biological activity compared to thiamine itself, particularly in improving thiamine deficiency symptoms [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl n-allyl-n-[(e)-2-methyl-3-[4-(4-amidinophenoxycarbonyl)-phenyl]propenoyl]amino acetate](/img/structure/B1231289.png)

![2-[(1-Methyl-3-indolyl)thio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B1231296.png)

![{3-[(1,3,2-Dioxaborolan-2-yl)oxy]propyl}guanidine](/img/structure/B1231310.png)

![1-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)PIPERIDINE](/img/structure/B1231311.png)